molecular formula C9H10FNO4S B13004108 Ethyl 5-fluoro-2-sulfamoylbenzoate CAS No. 1710833-62-7

Ethyl 5-fluoro-2-sulfamoylbenzoate

Cat. No.: B13004108
CAS No.: 1710833-62-7
M. Wt: 247.25 g/mol
InChI Key: FGKWKOQYYXEFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-2-sulfamoylbenzoate is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.24 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and an ethyl ester group attached to a benzoate ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 5-fluoro-2-sulfamoylbenzoate typically involves the reaction of 5-fluoro-2-sulfamoylbenzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity, such as using higher temperatures, longer reaction times, and specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Ethyl 5-fluoro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acids or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

Ethyl 5-fluoro-2-sulfamoylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits ribonucleotide reductase by binding to its active site, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA replication and repair in cancer cells . The sulfamoyl group plays a crucial role in binding to the enzyme’s active site, enhancing the compound’s inhibitory effect.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives, such as:

  • 4-chloro-3-sulfamoylbenzoic acid
  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-dimethoxy-5-sulfamoylbenzoic acid

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. For example, the presence of electron-withdrawing groups like fluorine and chlorine can enhance binding affinity to target enzymes, making them more effective inhibitors .

Properties

CAS No.

1710833-62-7

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-fluoro-2-sulfamoylbenzoate

InChI

InChI=1S/C9H10FNO4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)

InChI Key

FGKWKOQYYXEFCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.